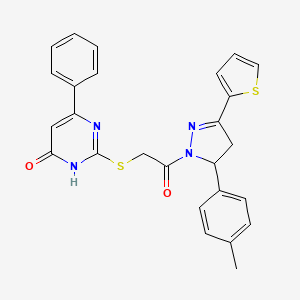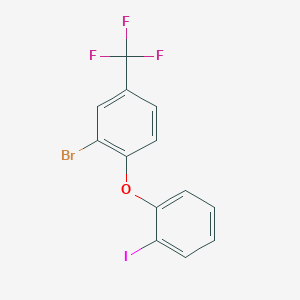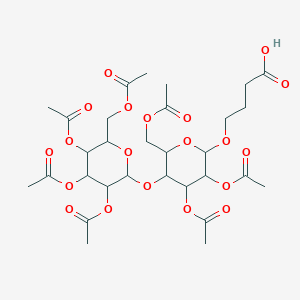
Butyric heptaacetatyl-lactoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric heptaacetatyl-lactoside is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple acetyl groups attached to a butyric acid backbone, making it a versatile molecule for various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric heptaacetatyl-lactoside typically involves the acetylation of butyric acid derivatives. The process begins with the preparation of butyric acid, which can be obtained through the fermentation of sugars using specific bacterial strains such as Clostridium butyricum . The butyric acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the butyric acid molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation processes followed by chemical acetylation. The fermentation process is optimized to maximize the yield of butyric acid, which is then purified and subjected to acetylation. The acetylation reaction is typically carried out in large reactors equipped with temperature and pressure control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Butyric heptaacetatyl-lactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, resulting in the formation of butyric alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups such as halogens or amines, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while amination reactions may involve ammonia or amine derivatives.
Major Products
The major products formed from these reactions include butyric acid derivatives, butyric alcohols, and various substituted butyric compounds. These products have diverse applications in the chemical, pharmaceutical, and food industries.
科学的研究の応用
Butyric heptaacetatyl-lactoside has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential role in cellular metabolism and as a signaling molecule in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of metabolic disorders.
作用機序
The mechanism of action of butyric heptaacetatyl-lactoside involves its interaction with various molecular targets and pathways. The compound is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function . This epigenetic regulation can result in anti-inflammatory effects, modulation of metabolic pathways, and potential therapeutic benefits in various diseases.
類似化合物との比較
Similar Compounds
Butyric acid: A simpler form of butyric heptaacetatyl-lactoside, used in similar applications but with fewer functional groups.
Butyric anhydride: Another derivative of butyric acid, used primarily in chemical synthesis.
Butyric alcohol: A reduced form of butyric acid, used in the production of fragrances and flavorings.
Uniqueness
This compound stands out due to its multiple acetyl groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex organic molecules and for applications requiring specific functional group modifications .
特性
分子式 |
C30H42O20 |
|---|---|
分子量 |
722.6 g/mol |
IUPAC名 |
4-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C30H42O20/c1-13(31)41-11-20-23(43-15(3)33)25(44-16(4)34)28(47-19(7)37)30(49-20)50-24-21(12-42-14(2)32)48-29(40-10-8-9-22(38)39)27(46-18(6)36)26(24)45-17(5)35/h20-21,23-30H,8-12H2,1-7H3,(H,38,39) |
InChIキー |
NTNRPTIODYMBSL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


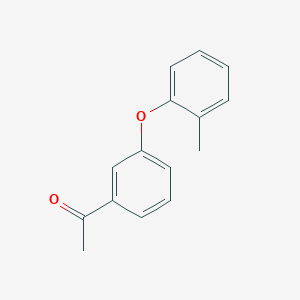
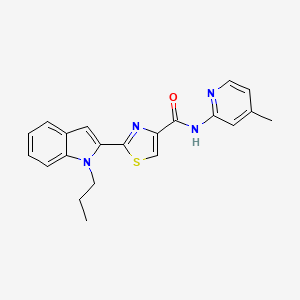
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14114328.png)
![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114336.png)
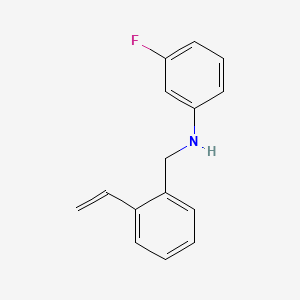
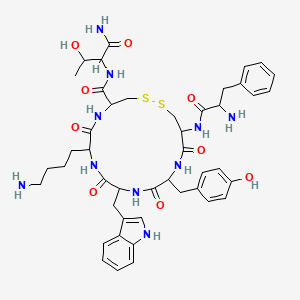
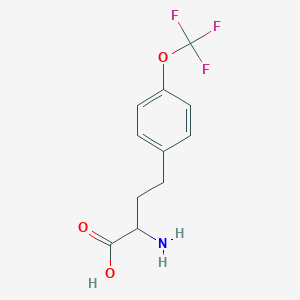
![methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14114352.png)
![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14114362.png)
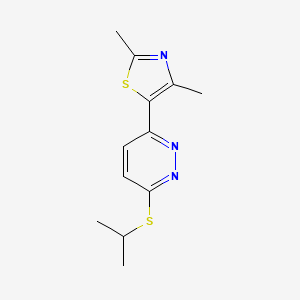
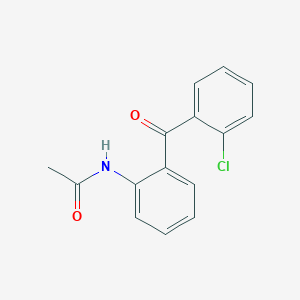
![(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14114390.png)
